Tetramethyllead
Overview
Description
Tetramethyllead, also known as lead tetramethyl, is an organolead compound with the chemical formula C₄H₁₂Pb. It is a colorless liquid that was historically used as an antiknock additive in gasoline to improve engine performance by increasing the octane rating. due to environmental and health concerns, its use has been largely phased out .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyllead can be synthesized by reacting methyl chloride with a sodium-lead alloy in the presence of a catalyst such as magnesium-aluminum alloy or lithium-aluminum alloy . The reaction proceeds as follows: [ \text{4 NaPb + 4 CH₃Cl → Pb(CH₃)₄ + 4 NaCl + 3 Pb} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the same reaction but on a larger scale, with careful control of reaction conditions to ensure safety and efficiency. The product is typically recovered by steam distillation, leaving behind a sludge of lead and sodium chloride .
Chemical Reactions Analysis
Types of Reactions: Tetramethyllead undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and other by-products.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and other strong oxidizers.
Substitution: Reagents such as halogens or other nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Lead oxides and methyl radicals.
Substitution: Various organolead compounds depending on the substituents introduced.
Scientific Research Applications
Tetramethyllead has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other organolead compounds.
Industry: Historically used as an antiknock additive in gasoline.
Environmental Studies: Research on the environmental impact and toxicity of organolead compounds
Mechanism of Action
The mechanism by which tetramethyllead exerts its effects involves the release of methyl radicals upon decomposition. These radicals can interact with various molecular targets, leading to the formation of lead oxides and other by-products. The pathways involved include radical formation and subsequent reactions with oxygen and other molecules .
Comparison with Similar Compounds
Tetraethyllead: Another organolead compound used as an antiknock additive but with ethyl groups instead of methyl groups.
Tetramethylsilane: Similar structure but with silicon instead of lead.
Tetramethylgermanium: Similar structure but with germanium instead of lead.
Tetramethyltin: Similar structure but with tin instead of lead
Uniqueness: Tetramethyllead is unique due to its specific use as an antiknock additive and its particular chemical properties, such as its ability to release methyl radicals upon decomposition. This makes it distinct from other similar compounds that may have different applications and reactivity profiles .
Properties
IUPAC Name |
tetramethylplumbane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH3.Pb/h4*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOGZRUBTYCLHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Pb](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Pb, Array | |
Record name | TETRAMETHYLLEAD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4613 | |
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Record name | TETRAMETHYL LEAD | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026123 | |
Record name | Tetramethyl lead | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetramethyllead appears as colorless liquid, dyed red, orange or blue. Has a slight musty odor. Used as an antiknock additive for gasolines; component of mixed alkyl leads for gasoline additives. (EPA, 1998), Colorless liquid (unless dyed red, orange, or blue) with a fruity odor. [Note: Main usage is in anti-knock additives for gasoline.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | TETRAMETHYLLEAD | |
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Record name | Tetramethyl lead | |
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Boiling Point |
230 °F at 10 mmHg Decomposes above 212 °F (EPA, 1998), 110 °C, at 1.33kPa: 110 °C | |
Record name | TETRAMETHYLLEAD | |
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Record name | TETRAMETHYL LEAD | |
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Flash Point |
100.4 °F (EPA, 1998), 100 °F (open cup), 100 °F (38 °C) (closed cup), 37.8 °C c.c. | |
Record name | TETRAMETHYLLEAD | |
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Record name | TETRAMETHYL LEAD | |
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Solubility |
Insoluble (NTP, 1992), Slightly soluble in benzene, petroleum ether, alcohol, SLIGHTLY SOL IN ETHYL ETHER; MISCIBLE IN FATS & OILS, In water, 15 mg/L at 25 °C, Solubility in water: none | |
Record name | TETRAMETHYLLEAD | |
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Record name | TETRAMETHYL LEAD | |
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Record name | TETRAMETHYL LEAD | |
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Density |
1.995 (EPA, 1998) - Denser than water; will sink, 1.995 g/cu cm at 20 °C, Relative density (water = 1): 2.0 | |
Record name | TETRAMETHYLLEAD | |
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Record name | TETRAMETHYL LEAD | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677 | |
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Record name | TETRAMETHYL LEAD | |
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Vapor Density |
6.5 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.5 (Air= 1), Relative vapor density (air = 1): 6.5 | |
Record name | TETRAMETHYLLEAD | |
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Record name | TETRAMETHYL LEAD | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAMETHYL LEAD | |
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Vapor Pressure |
22 mmHg at 68 °F (EPA, 1998), 26.0 [mmHg], 26 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 3.0 | |
Record name | TETRAMETHYLLEAD | |
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Record name | Tetramethyl lead | |
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Color/Form |
Colorless liquid (/often/ dyed red, orange, or blue /for use in coimmercial gasoline/), In commerce it is usually dyed red, orange, or blue | |
CAS No. |
75-74-1 | |
Record name | TETRAMETHYLLEAD | |
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URL | https://cameochemicals.noaa.gov/chemical/4613 | |
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Record name | Tetramethyllead | |
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Record name | Tetramethyl lead | |
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Record name | Tetramethyl lead | |
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Record name | Plumbane, tetramethyl- | |
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Record name | Tetramethyl lead | |
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Record name | Tetramethyllead | |
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Record name | TETRAMETHYLLEAD | |
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Record name | TETRAMETHYL LEAD | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677 | |
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Record name | TETRAMETHYL LEAD | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Plumbane, tetramethyl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TP481908.html | |
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Melting Point |
-17.5 °F (EPA, 1998), -30.2 °C, -27.5 °C | |
Record name | TETRAMETHYLLEAD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4613 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TETRAMETHYL LEAD | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAMETHYL LEAD | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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